![molecular formula C16H28CuN6O6+2 B237301 Prezatide copper acetate CAS No. 130120-57-9](/img/structure/B237301.png)
Prezatide copper acetate
Overview
Description
Prezatide copper acetate is a complex composed of the tripeptide prezatide, acetic acid, and a copper ion . Prezatide is used for skin care and has the potential to treat chronic obstructive pulmonary disease and metastatic colon cancer .
Molecular Structure Analysis
Prezatide is a tripeptide molecule consisting of lysine, glycine, and histidine, also known as GHK (glycyl-L-histidyl-L-lysine), that forms a complex with copper ions .Physical And Chemical Properties Analysis
Prezatide copper acetate has a molecular weight of 463.98 g/mol . It has 7 hydrogen bond donors and 9 hydrogen bond acceptors . It has a rotatable bond count of 11 . Its exact mass is 463.136630 g/mol and its monoisotopic mass is 463.136630 g/mol .Scientific Research Applications
Cosmetic Applications
Prezatide copper acetate is commonly used in cosmetic products for the skin and hair . It is known to improve skin elasticity, density, and firmness, reduce fine lines and wrinkles, and reduce photodamage .
Chronic Obstructive Pulmonary Disease (COPD)
The potential applications of Prezatide copper acetate in chronic obstructive pulmonary disease are currently being investigated .
Metastatic Colon Cancer
Research is also being conducted on the use of Prezatide copper acetate in the treatment of metastatic colon cancer .
Anti-Oxidant Effects
Prezatide copper acetate displays anti-oxidant effects . It is thought that its antioxidant activity is due to its ability to supply copper for superoxide dismutase .
Angiogenic Effects
Prezatide copper acetate has angiogenic effects, meaning it can increase angiogenesis to injury sites . This could potentially be beneficial in conditions where improved blood supply is needed.
Modulation of Tissue Remodeling
Prezatide copper acetate appears to modulate tissue remodeling in injury . It increases the expression of matrix metalloproteinase-2 as well as tissue inhibitor of matrix metalloproteinases-1 and -2, suggesting that it plays a role in the modulation of tissue remodeling .
Transport of Copper
Prezatide copper acetate is known to form a complex with copper ions . It is thought that its effects could be due to its ability to localize and transport copper .
Mechanism of Action
- Prezatide copper acetate primarily interacts with copper ions. It readily forms a complex with copper, which plays a crucial role in its biological effects .
- The compound is commonly used in cosmetic products for skin and hair. Its potential applications in wound healing, chronic obstructive pulmonary disease, and metastatic colon cancer are currently under investigation .
- Prezatide in complex with copper has several effects:
- Collagen Synthesis : It increases the synthesis and deposition of type I collagen and glycosaminoglycan, contributing to skin elasticity, density, and firmness .
- Matrix Remodeling : Prezatide enhances the expression of matrix metalloproteinase-2 (MMP-2) and tissue inhibitor of matrix metalloproteinases-1 and -2 (TIMP-1 and TIMP-2). This suggests a role in tissue remodeling .
- Antioxidant Activity : By supplying copper for superoxide dismutase, Prezatide exhibits antioxidant effects. It also blocks iron (Fe2+) release during injury, contributing to its anti-inflammatory properties .
- Prezatide’s effects involve collagen synthesis pathways, metalloproteinase regulation, and antioxidant responses .
- Downstream effects include improved skin appearance, reduced fine lines, and increased keratinocyte proliferation .
- Its ADME (absorption, distribution, metabolism, and excretion) properties are not well-documented, but its local effects are significant .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Safety and Hazards
Prezatide copper acetate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
properties
IUPAC Name |
copper;acetic acid;(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N6O4.C2H4O2.Cu/c15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9;1-2(3)4;/h7-8,10-11H,1-6,15-16H2,(H,17,18)(H,19,21)(H,20,22)(H,23,24);1H3,(H,3,4);/q;;+2/t10-,11-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAQNGMOINVZLP-ULEGLUPFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)CN.[Cu+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CN.[Cu+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28CuN6O6+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00156359 | |
Record name | Prezatide copper acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00156359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Prezatide copper acetate | |
CAS RN |
130120-57-9 | |
Record name | Prezatide copper acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00156359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Prezatide Copper Acetate being approved in Brazil?
A1: While the abstract doesn't provide details on the specific applications of Prezatide Copper Acetate, its approval in Brazil [] suggests it has successfully passed regulatory reviews for safety and efficacy for at least one specific use case. This approval represents a significant milestone, indicating the compound's potential therapeutic value and paving the way for its availability to patients in Brazil.
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